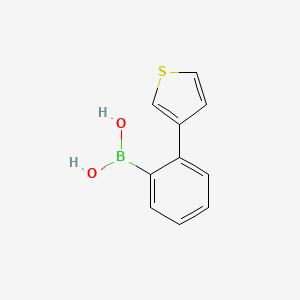
2-(3-Thienyl)phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Thienyl)phenylboronic acid is an organoboron compound that features a phenyl ring substituted with a thienyl group and a boronic acid functional group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Thienyl)phenylboronic acid typically involves the reaction of 3-thienylboronic acid with a phenyl halide under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the product is often achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Thienyl)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The compound can be reduced to form boronates.
Substitution: The thienyl and phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens or other electrophiles in the presence of a catalyst.
Major Products:
Oxidation: Phenols.
Reduction: Boronates.
Substitution: Various substituted thienyl and phenyl derivatives.
Scientific Research Applications
2-(3-Thienyl)phenylboronic acid has numerous applications in scientific research:
Chemistry: Used in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Biology: Investigated for its potential in drug delivery systems due to its ability to form reversible covalent bonds with diols.
Medicine: Explored for its role in developing boron-containing drugs for cancer therapy.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(3-Thienyl)phenylboronic acid primarily involves its ability to form covalent bonds with other molecules. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process is facilitated by the electron-donating properties of the thienyl and phenyl groups, which stabilize the intermediate complexes .
Comparison with Similar Compounds
- Phenylboronic acid
- 3-Thienylboronic acid
- 4-(2-Thienyl)phenylboronic acid
Comparison: 2-(3-Thienyl)phenylboronic acid is unique due to the presence of both a thienyl and phenyl group, which provides distinct electronic and steric properties. This makes it particularly useful in Suzuki-Miyaura coupling reactions, where the combination of these groups can enhance the reactivity and selectivity of the reaction compared to simpler boronic acids .
Properties
Molecular Formula |
C10H9BO2S |
|---|---|
Molecular Weight |
204.06 g/mol |
IUPAC Name |
(2-thiophen-3-ylphenyl)boronic acid |
InChI |
InChI=1S/C10H9BO2S/c12-11(13)10-4-2-1-3-9(10)8-5-6-14-7-8/h1-7,12-13H |
InChI Key |
DQEATGPICVBVKP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1C2=CSC=C2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-N-[phenyl(1H-pyrrol-2-yl)methylidene]hydroxylamine](/img/structure/B11718424.png)

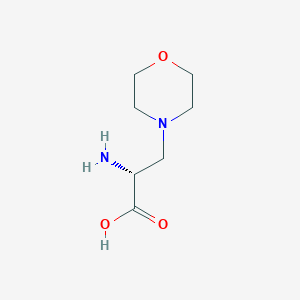
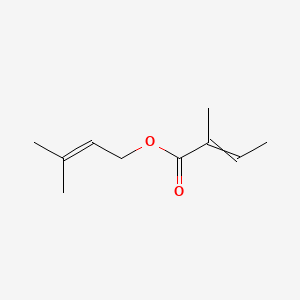
![(1S,5S)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B11718437.png)

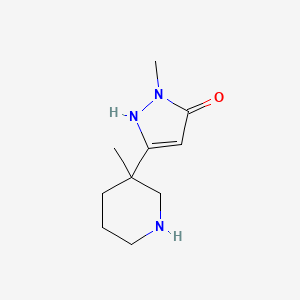
![N1-[(1R,2S)-2-phenylcyclopropyl]cyclohexane-1,4-diamine hydrochloride](/img/structure/B11718457.png)
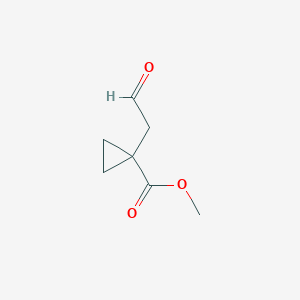
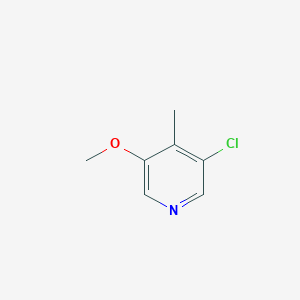


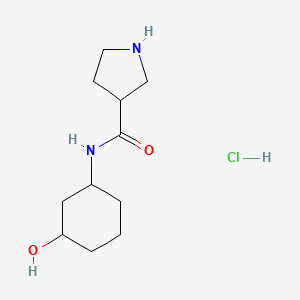
![tert-butyl N-[(3aR,7aR)-octahydro-1H-isoindol-4-yl]carbamate hydrochloride](/img/structure/B11718486.png)
